Ethyl 4-{2-[(4-chlorophenoxy)acetyl]hydrazinyl}-4-oxobutanoate
Description
Ethyl 4-{2-[(4-chlorophenoxy)acetyl]hydrazinyl}-4-oxobutanoate is a hydrazide derivative synthesized through a multi-step process. The compound is prepared by reacting ethyl 2-(4-chlorophenoxy)acetate with hydrazine hydrate to form 2-(4-chlorophenoxy)acetohydrazide, which is subsequently cyclized under alkaline conditions to yield triazole-thiol intermediates . Microwave-assisted synthesis (90°C, 15 minutes, NaOH/DMF/H₂O) has been shown to enhance reaction efficiency, providing higher yields and shorter reaction times compared to conventional methods .
Properties
Molecular Formula |
C14H17ClN2O5 |
|---|---|
Molecular Weight |
328.75 g/mol |
IUPAC Name |
ethyl 4-[2-[2-(4-chlorophenoxy)acetyl]hydrazinyl]-4-oxobutanoate |
InChI |
InChI=1S/C14H17ClN2O5/c1-2-21-14(20)8-7-12(18)16-17-13(19)9-22-11-5-3-10(15)4-6-11/h3-6H,2,7-9H2,1H3,(H,16,18)(H,17,19) |
InChI Key |
VUWGGKFRLFILQM-UHFFFAOYSA-N |
Canonical SMILES |
CCOC(=O)CCC(=O)NNC(=O)COC1=CC=C(C=C1)Cl |
Origin of Product |
United States |
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of ethyl 4-{2-[(4-chlorophenoxy)acetyl]hydrazino}-4-oxobutanoate typically involves a multi-step process:
Formation of 4-chlorophenoxyacetic acid: This is achieved by reacting 4-chlorophenol with chloroacetic acid in the presence of a base such as sodium hydroxide.
Acetylation: The 4-chlorophenoxyacetic acid is then acetylated using acetic anhydride to form 4-chlorophenoxyacetyl chloride.
Hydrazine Reaction: The 4-chlorophenoxyacetyl chloride is reacted with hydrazine hydrate to form 4-chlorophenoxyacetyl hydrazine.
Esterification: Finally, the 4-chlorophenoxyacetyl hydrazine is reacted with ethyl 4-oxobutanoate in the presence of a catalyst such as sulfuric acid to yield ethyl 4-{2-[(4-chlorophenoxy)acetyl]hydrazino}-4-oxobutanoate.
Industrial Production Methods
Industrial production of this compound follows similar synthetic routes but on a larger scale. The process involves the use of industrial-grade reagents and optimized reaction conditions to ensure high yield and purity. The reactions are typically carried out in large reactors with precise control over temperature, pressure, and reaction time.
Chemical Reactions Analysis
Types of Reactions
Ethyl 4-{2-[(4-chlorophenoxy)acetyl]hydrazino}-4-oxobutanoate undergoes various chemical reactions, including:
Oxidation: This compound can be oxidized to form corresponding oxides.
Reduction: Reduction reactions can convert the oxo group to a hydroxyl group.
Substitution: The chlorophenoxy group can undergo nucleophilic substitution reactions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate and hydrogen peroxide.
Reduction: Reducing agents such as sodium borohydride and lithium aluminum hydride are used.
Substitution: Nucleophiles like amines and thiols can be used under basic conditions.
Major Products Formed
Oxidation: Formation of carboxylic acids or ketones.
Reduction: Formation of alcohols.
Substitution: Formation of substituted phenoxy derivatives.
Scientific Research Applications
Ethyl 4-{2-[(4-chlorophenoxy)acetyl]hydrazino}-4-oxobutanoate has several applications in scientific research:
Chemistry: Used as an intermediate in the synthesis of more complex organic molecules.
Biology: Investigated for its potential as a biochemical probe.
Medicine: Explored for its potential therapeutic properties, including anti-inflammatory and anticancer activities.
Industry: Utilized in the development of new materials and chemical processes.
Mechanism of Action
The mechanism of action of ethyl 4-{2-[(4-chlorophenoxy)acetyl]hydrazino}-4-oxobutanoate involves its interaction with specific molecular targets. The chlorophenoxy group can interact with enzymes and receptors, modulating their activity. The acetylhydrazino moiety can form hydrogen bonds with biological molecules, influencing their function. The oxobutanoate ester can undergo hydrolysis, releasing active metabolites that exert biological effects.
Comparison with Similar Compounds
Comparison with Structurally Similar Compounds
Analogous 4-Oxobutanoate Esters with Substituted Aryl Groups
Key Insights :
- Substituent Effects : Electron-withdrawing groups (e.g., 4-Cl) enhance electrophilicity, favoring reactions with nucleophiles, while electron-donating groups (e.g., 4-OCH₃) may stabilize intermediates .
- Bioactivity Trends : Chlorinated aryl derivatives (e.g., 4-Cl, 2,4-Cl₂) are common in antimicrobial agents, whereas pyridinyl analogs are leveraged in agrochemicals .
Hydrazinyl Derivatives with Heterocyclic Cores
Key Insights :
Key Insights :
- Microwave irradiation reduces side reactions and improves scalability for industrial applications .
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